molecular formula C17H17N3O4 B570432 Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate CAS No. 1585235-96-6

Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate

Cat. No.: B570432
CAS No.: 1585235-96-6
M. Wt: 327.34
InChI Key: CSVPDOWDUJFRFZ-ZDUSSCGKSA-N
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Preparation Methods

The synthesis of Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves binding to specific receptors in the central nervous system, modulating neurotransmitter activity. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its pharmacological effects .

Comparison with Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam

This compound’s unique structure and properties make it a valuable subject for ongoing research and potential therapeutic applications.

Properties

CAS No.

1585235-96-6

Molecular Formula

C17H17N3O4

Molecular Weight

327.34

InChI

InChI=1S/C17H17N3O4/c1-23-10-5-6-12-11(8-10)16(21)19-7-3-4-13(19)15-14(17(22)24-2)18-9-20(12)15/h5-6,8-9,13H,3-4,7H2,1-2H3/t13-/m0/s1

InChI Key

CSVPDOWDUJFRFZ-ZDUSSCGKSA-N

SMILES

COC1=CC2=C(C=C1)N3C=NC(=C3C4CCCN4C2=O)C(=O)OC

Synonyms

(13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-Imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 4
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate

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